2-Aminoethan-1-ol-d4 hydrochloride
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Overview
Description
2-Aminoethan-1-ol-d4 hydrochloride, also known as Monoethanolamine-d4 Hydrochloride, is a deuterium-labeled compound. It is a stable isotope of 2-Aminoethan-1-ol hydrochloride, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in research and development, particularly in the field of drug development, due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethan-1-ol-d4 hydrochloride involves the deuteration of 2-Aminoethan-1-ol hydrochloride. The process typically includes the exchange of hydrogen atoms with deuterium atoms under specific conditions. This can be achieved through catalytic hydrogenation using deuterium gas or through chemical exchange reactions with deuterated reagents .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas and catalysts to ensure efficient deuteration. The reaction conditions are optimized to maximize yield and purity, and the product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Aminoethan-1-ol-d4 hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include deuterated aldehydes, carboxylic acids, primary amines, and various substituted derivatives. These products are valuable in research for studying reaction mechanisms and developing new compounds .
Scientific Research Applications
2-Aminoethan-1-ol-d4 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope tracer in reaction mechanism studies and kinetic experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic pathways of pharmaceuticals.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of catalysis and material science
Mechanism of Action
The mechanism of action of 2-Aminoethan-1-ol-d4 hydrochloride involves its incorporation into biological and chemical systems as a stable isotope. The deuterium atoms replace hydrogen atoms, which can affect the compound’s pharmacokinetic and metabolic profiles. This allows researchers to study the behavior of the compound in various systems and understand its interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethan-1-ol hydrochloride: The non-deuterated form of the compound.
Ethanolamine hydrochloride: A similar compound with a different structure and properties.
Monoethanolamine hydrochloride: Another related compound used in similar applications.
Uniqueness
2-Aminoethan-1-ol-d4 hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracing and analysis in studies, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C2H8ClNO |
---|---|
Molecular Weight |
101.57 g/mol |
IUPAC Name |
2-amino-1,1,2,2-tetradeuterioethanol;hydrochloride |
InChI |
InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1D2,2D2; |
InChI Key |
PMUNIMVZCACZBB-PBCJVBLFSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N.Cl |
Canonical SMILES |
C(CO)N.Cl |
Origin of Product |
United States |
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